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Introduction
Researchers, scientists, and drug development professionals constantly seek more sensitive

and robust tools to visualize cellular processes within the complex environment of fixed tissues.

A significant challenge in fluorescence microscopy of formalin-fixed paraffin-embedded (FFPE)

tissues is the inherent autofluorescence, which is often most pronounced in the red spectrum,

obscuring signals from traditional red fluorophores.[1][2] To address this, we introduce "New
Red," a next-generation fluorescent probe designed for superior performance in fixed tissue

applications.

"New Red" represents a breakthrough in fluorescent dye technology, offering a combination of

high quantum yield, exceptional photostability, and red-shifted emission, making it an ideal

choice for immunofluorescence (IF), immunohistochemistry (IHC), and fluorescence in situ

hybridization (FISH).[3][4] Its unique properties provide a significantly improved signal-to-noise

ratio, enabling clearer and more precise localization of biological targets. This allows for more

reliable and reproducible results in both basic research and clinical diagnostics.

Key Advantages of New Red
Exceptional Brightness: "New Red" exhibits a quantum yield approaching 30% in the red

emission region, a significant improvement over traditional red dyes that often have quantum

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1436909?utm_src=pdf-interest
https://visikol.com/blog/2018/11/29/causes-for-autofluorescence-and-techniques-to-address-it-for-fluorescent-tissue-imaging/
https://www.benchchem.com/pdf/Overcoming_autofluorescence_in_tissues_stained_with_Mordant_Red_7.pdf
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://chemistry.mit.edu/chemistry-news/chemists-create-red-fluorescent-dyes-that-may-enable-clearer-biomedical-imaging/
https://scienmag.com/scientists-develop-red-fluorescent-dyes-to-enhance-clarity-in-biomedical-imaging/
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


yields of only 1%.[3] This leads to a brighter signal and the ability to detect low-abundance

targets.

Superior Photostability: Engineered for high photostability, "New Red" resists photobleaching

during prolonged imaging sessions and repeated exposures, which is crucial for 3D imaging

and time-lapse studies.

Reduced Autofluorescence Interference: With its far-red emission, "New Red" helps to

circumvent the endogenous autofluorescence commonly found in FFPE tissues, which is

more prominent in the green and yellow channels.

Versatility: "New Red" can be conjugated to antibodies, nucleic acid probes, and other

biomolecules, making it suitable for a wide range of applications in fixed tissue analysis.

Applications
The enhanced properties of "New Red" make it highly suitable for a variety of applications,

including:

Multiplex Immunofluorescence: Enables the simultaneous detection of multiple protein

targets in a single tissue section with minimal spectral overlap.

Low-Abundance Protein Detection: Its high brightness allows for the visualization of proteins

that are expressed at low levels.

Gene Expression Analysis: In FISH applications, "New Red" provides the sensitivity needed

to detect and localize specific RNA transcripts within the cellular context.

Co-localization Studies: The sharp and bright signal of "New Red" facilitates precise co-

localization analysis of different biomolecules.

Data Presentation
Photophysical Properties Comparison

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://chemistry.mit.edu/chemistry-news/chemists-create-red-fluorescent-dyes-that-may-enable-clearer-biomedical-imaging/
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/product/b1436909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property New Red
Conventional Red Dyes
(e.g., TRITC)

Excitation Maximum ~650 nm ~550 nm

Emission Maximum ~670 nm ~575 nm

Quantum Yield ~30% 1-5%

Photostability High Moderate to Low

Susceptibility to

Autofluorescence
Low High

Experimental Protocols
I. Immunofluorescence (IF) Staining of FFPE Tissue
Sections with "New Red"
This protocol provides a general guideline for immunofluorescent staining of FFPE tissue

sections using "New Red" conjugated secondary antibodies. Optimization may be required for

specific tissues and primary antibodies.

Materials:

FFPE tissue sections on charged slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

Wash Buffer (PBS with 0.1% Tween-20)

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

Primary Antibody (specific to the target antigen)
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"New Red" conjugated Secondary Antibody

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

(Optional) Autofluorescence Quenching Kit (e.g., TrueVIEW™)

Procedure:

Deparaffinization and Rehydration:

Immerse slides in Xylene: 2 x 5 minutes.

Immerse in 100% Ethanol: 2 x 3 minutes.

Immerse in 95% Ethanol: 1 x 3 minutes.

Immerse in 70% Ethanol: 1 x 3 minutes.

Rinse with deionized water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval

Buffer at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.

Rinse with deionized water and then with Wash Buffer.

(Optional) Autofluorescence Quenching:

If high autofluorescence is expected, treat the sections with a commercial

autofluorescence quenching reagent according to the manufacturer's instructions.

Alternatively, treat with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes, followed by

extensive washing.

Blocking:
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Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific

antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified

chamber.

Washing:

Wash slides with Wash Buffer: 3 x 5 minutes.

Secondary Antibody Incubation:

Dilute the "New Red" conjugated secondary antibody in Blocking Buffer.

Incubate sections with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Washing:

Wash slides with Wash Buffer: 3 x 5 minutes, protected from light.

Counterstaining:

Incubate sections with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

Rinse briefly with Wash Buffer.

Mounting:

Mount coverslips using an antifade mounting medium.

Seal the edges of the coverslip with nail polish.

Imaging:
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Visualize the staining using a fluorescence microscope with appropriate filter sets for "New
Red" and the counterstain.

II. Fluorescence In Situ Hybridization (FISH) with "New
Red" Labeled Probes
This protocol outlines the use of "New Red" labeled oligonucleotide probes for the detection of

RNA in FFPE tissue sections.

Materials:

FFPE tissue sections on charged slides

Deparaffinization and rehydration reagents (as in IF protocol)

Proteinase K

Hybridization Buffer

"New Red" labeled FISH probes

Wash Buffers (e.g., SSC buffers of varying concentrations)

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Procedure:

Deparaffinization and Rehydration:

Follow the same procedure as in the IF protocol.

Permeabilization:

Incubate sections with Proteinase K at 37°C for 10-15 minutes. The concentration and

incubation time should be optimized for the tissue type.
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Wash with PBS.

Hybridization:

Apply the "New Red" labeled FISH probes diluted in Hybridization Buffer to the tissue

section.

Cover with a coverslip and seal to prevent evaporation.

Denature the probe and target RNA by heating at 75-80°C for 5-10 minutes.

Hybridize overnight at 37°C in a humidified chamber.

Post-Hybridization Washes:

Carefully remove the coverslip.

Perform stringent washes with pre-warmed wash buffers (e.g., 0.5x SSC) to remove non-

specifically bound probes.

Counterstaining and Mounting:

Follow the same procedure as in the IF protocol.

Imaging:

Visualize the FISH signal using a fluorescence microscope.
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Click to download full resolution via product page

Caption: A generic signaling pathway that can be investigated using "New Red" to detect key

protein components.
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Caption: The experimental workflow for immunofluorescence staining of fixed tissues using

"New Red".
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Caption: The logical relationship between challenges in fixed tissue imaging and the solutions

provided by "New Red".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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